(R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol
Description
(R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol (CAS: 356790-44-8) is a chiral tertiary alcohol with the molecular formula C₂₄H₂₅NO. It features a pyrrolidine ring substituted with a benzyl group and a diphenylmethanol moiety. This compound is primarily utilized in pharmaceutical research and organic synthesis, particularly as a chiral building block or intermediate in asymmetric catalysis . Its enantiomeric purity (R-configuration) is critical for applications in drug development, where stereochemistry often dictates biological activity .
Properties
IUPAC Name |
[(2R)-1-benzylpyrrolidin-2-yl]-diphenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO/c26-24(21-13-6-2-7-14-21,22-15-8-3-9-16-22)23-17-10-18-25(23)19-20-11-4-1-5-12-20/h1-9,11-16,23,26H,10,17-19H2/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOXPIPWRDWNBA-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)CC2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries like (R)- or (S)-oxazolidinones direct stereochemistry during key bond-forming steps. For example:
-
Coupling of a benzyl-pyrrolidine intermediate with a chiral oxazolidinone.
-
Diastereoselective alkylation or arylation.
-
Auxiliary removal via hydrolysis (LiOH/H₂O/THF).
Key Data :
| Auxiliary | Diastereomeric Ratio (dr) | ee After Removal |
|---|---|---|
| (R)-Oxazolidinone | 95:5 | 92% |
| (S)-Box | 90:10 | 88% |
Kinetic Resolution via Enzymatic Catalysis
Lipases (e.g., Candida antarctica Lipase B ) selectively hydrolyze one enantiomer of a racemic mixture:
-
Substrate : Racemic benzylpyrrolidinyl acetate
-
Conditions : Phosphate buffer (pH 7.0), 37°C
-
Result : 48% conversion, 99% ee for remaining (R)-enantiomer
Industrial-Scale Production Methods
Large-scale synthesis prioritizes cost-efficiency and reproducibility.
Continuous Flow Reactor Systems
-
Reactor Type : Microfluidic tubular reactor
-
Advantages :
-
Precise temperature control (±1°C)
-
Reduced reaction times (2 h vs. 12 h batch)
-
15% higher yield compared to batch processes
-
Crystallization-Induced Dynamic Resolution (CIDR)
A racemic mixture undergoes reversible reaction in the presence of a chiral catalyst, enabling preferential crystallization of the (R)-enantiomer:
-
Solvent : Ethanol/water (70:30)
-
Catalyst : (R)-Binaphthol-phosphoric acid
-
Purity : 99.5% ee after three recrystallizations
Purification and Characterization
Chromatographic Techniques
-
Flash Chromatography : Silica gel, hexane/ethyl acetate (4:1)
-
Chiral HPLC :
-
Column: Chiralpak IA (250 × 4.6 mm)
-
Mobile phase: n-Hexane/ethanol (90:10)
-
Retention time: (R)-enantiomer = 14.2 min; (S) = 16.8 min
-
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃):
-
Pyrrolidine H-2: δ 3.85 (dd, J = 8.4, 4.2 Hz)
-
Benzyl CH₂: δ 3.72 (s)
-
-
Specific Rotation : [α]D²⁵ = −112° (c = 1.0, CHCl₃)
Comparative Analysis of Synthetic Methods
| Method | Key Step | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Chiral Auxiliary | Oxazolidinone alkylation | 75 | 92 | Moderate |
| Enzymatic Resolution | Lipase hydrolysis | 45 | 99 | Low |
| CIDR | Dynamic crystallization | 68 | 99.5 | High |
| Continuous Flow | Grignard addition | 83 | 94 | Very High |
Chemical Reactions Analysis
Types of Reactions
®-(1-Benzylpyrrolidin-2-yl)diphenylmethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or amines replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C24H25NO
- Molecular Weight : 373.46 g/mol
- Functional Groups : Contains a pyrrolidine ring, a benzyl group, and a diphenylmethanol moiety.
The unique structure of (R)-BDPM contributes to its enantioselectivity and biological interactions, making it a valuable compound for research and development.
Chemistry
(R)-BDPM is utilized as a chiral building block in the synthesis of complex organic molecules. Its chirality allows for the production of enantiomerically pure compounds, which are crucial in pharmaceuticals and agrochemicals.
Biology
In biological research, (R)-BDPM has been investigated for its role as a ligand in receptor binding studies. It shows potential interactions with various neurotransmitter receptors, modulating their activity.
Medicine
(R)-BDPM is being explored for its pharmacological properties , particularly its effects on cholinesterase enzymes. It has shown promise in treating neurodegenerative diseases such as Alzheimer's due to its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
Industry
In the industrial sector, (R)-BDPM serves as an intermediate in chemical manufacturing processes and is involved in the development of new materials.
Research indicates that (R)-BDPM interacts with various biological receptors and signaling pathways:
- Ligand Activity : Acts on neurotransmitter receptors.
- Ion Channel Interaction : Potential interaction with calcium channels.
- Enzyme Inhibition : Evaluated for inhibitory effects on AChE and BuChE.
In Vitro Studies
Recent studies have quantified the inhibitory activity of (R)-BDPM against cholinesterases:
| Compound | Target Enzyme | IC50 Value (μM) |
|---|---|---|
| (R)-BDPM | AChE | 5.90 ± 0.07 |
| BuChE | 6.76 ± 0.04 |
These values indicate significant inhibitory activity against cholinesterases, supporting its potential use in Alzheimer's disease management.
Case Studies and Research Findings
-
Cholinesterase Inhibition Study :
- A study published in the Journal of Medicinal Chemistry evaluated various derivatives of benzylpyrrolidin-2-yl-diarylmethanol compounds. The findings revealed that certain derivatives, including (R)-BDPM, showed promising dual inhibition of AChE and BuChE, suggesting their potential as lead compounds for Alzheimer's treatment.
-
Therapeutic Applications :
- Research focused on synthesizing new derivatives based on (R)-BDPM aimed at enhancing selectivity and efficacy in targeting neurological pathways. The study highlighted the importance of chirality in optimizing pharmacological profiles.
Mechanism of Action
The mechanism of action of ®-(1-Benzylpyrrolidin-2-yl)diphenylmethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Enantiomeric Pair: (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol
(o-Chlorophenyl)diphenylmethanol
- CAS: Not explicitly provided (Clotrimazole Related Compound A RS) .
- Molecular Formula : C₁₉H₁₅ClO.
- Key Differences :
Levalbuterol Related Compound F
- Structure: Contains a benzenedimethanol core with a tert-butylaminoethyl chain.
- Applications : Acts as a pharmaceutical impurity or reference standard, contrasting with the target compound’s role in synthetic chemistry .
Data Table: Structural and Functional Comparison
| Compound Name | CAS | Molecular Formula | Melting Point | Key Applications | Stability Considerations |
|---|---|---|---|---|---|
| (R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol | 356790-44-8 | C₂₄H₂₅NO | Not Reported | Chiral synthesis, drug intermediates | Stable under ambient conditions |
| (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol | 118970-95-9 | C₂₄H₂₅NO | 115°C | Asymmetric catalysis | Sensitive to oxidation |
| (o-Chlorophenyl)diphenylmethanol | N/A | C₁₉H₁₅ClO | Not Reported | Pharmaceutical impurity standard | Light-sensitive |
| Levalbuterol Related Compound F | 1358842 | C₂₀H₂₇NO₃ | Not Reported | Reference standard | Requires refrigeration |
Research Findings and Implications
- Synthetic Efficiency : The S-enantiomer’s high yield (92%) highlights the efficiency of Grignard-based methodologies, which may be adaptable to the R-form with chiral catalyst optimization .
- Pharmacological Relevance : The R-enantiomer’s prominence in research catalogs (e.g., Shanghai Yiji Bio) underscores its utility in developing enantioselective drugs, particularly for neurological targets .
- Stability vs.
Biological Activity
(R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol, commonly referred to as (R)-BDPM, is a chiral organic compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications. This article explores its biological activity, mechanisms of action, and implications for drug development, supported by relevant data and case studies.
Chemical Structure and Properties
(R)-BDPM is characterized by its unique structural components:
- Molecular Formula : C24H25NO
- Molecular Weight : 373.46 g/mol
- Functional Groups : Pyrrolidine ring, benzyl group, and diphenylmethanol moiety.
This specific configuration contributes to its enantioselectivity and biological interactions.
Research indicates that (R)-BDPM interacts with various biological receptors and signaling pathways. Key mechanisms include:
- Ligand Activity : It acts as a ligand for neurotransmitter receptors, potentially modulating neurotransmitter activity, which is crucial for neurological function.
- Ion Channel Interaction : Preliminary studies suggest that (R)-BDPM may interact with ion channels, which are vital for cellular signaling processes.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease .
Neuropharmacological Effects
The biological activity of (R)-BDPM has been investigated in several studies:
- Neurotransmitter Modulation : Studies suggest that (R)-BDPM can enhance the activity of neurotransmitters, which may have therapeutic implications for conditions like depression and anxiety.
- Calcium Channel Blockade : Research has indicated potential applications of (R)-BDPM as a calcium channel blocker, which could be beneficial in treating cardiovascular diseases.
In Vitro Studies
In vitro assays have demonstrated the following:
| Compound | Target Enzyme | IC50 Value (μM) |
|---|---|---|
| (R)-BDPM | AChE | 5.90 ± 0.07 |
| BuChE | 6.76 ± 0.04 |
These values indicate that (R)-BDPM exhibits significant inhibitory activity against cholinesterases, supporting its potential use in Alzheimer's disease management .
Case Studies and Research Findings
-
Study on Cholinesterase Inhibition :
- A study published in the Journal of Medicinal Chemistry evaluated various derivatives of benzylpyrrolidin-2-yl-diarylmethanol compounds. The findings revealed that certain derivatives, including (R)-BDPM, showed promising dual inhibition of AChE and BuChE, suggesting their potential as lead compounds for Alzheimer's treatment .
-
Therapeutic Applications :
- Another research effort focused on the synthesis of new derivatives based on (R)-BDPM aimed at enhancing selectivity and efficacy in targeting neurological pathways. The study highlighted the importance of chirality in optimizing pharmacological profiles.
Future Directions
While current research highlights the potential of (R)-BDPM in various therapeutic areas, further investigations are necessary to fully elucidate its pharmacokinetic and pharmacodynamic properties. Future studies should focus on:
- Clinical Trials : Evaluating the safety and efficacy of (R)-BDPM in human subjects.
- Mechanistic Studies : Detailed exploration of its interactions with specific receptors and enzymes.
- Synthesis Optimization : Developing more efficient synthetic routes to enhance yield and purity for pharmaceutical applications.
Q & A
Q. Can this compound be used to study intramolecular photocycloaddition reactions?
- Methodological Answer : The enone-pyrrolidine system undergoes [2+2] photocycloaddition under UV light (λ = 300 nm), forming cyclobutane derivatives. Monitor reaction progress via UV-Vis spectroscopy and isolate products using preparative HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
